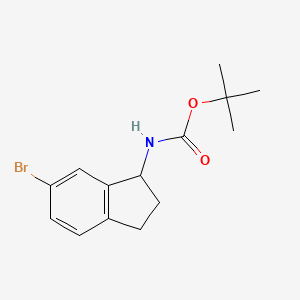

tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate

Description

tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate (CAS: 1414958-70-5) is a brominated carbamate derivative featuring a dihydroindenyl core. Its molecular formula is C₁₄H₁₈BrNO₂, with a molecular weight of 312.207 g/mol and a purity of 98% . The compound is synthesized via carbamate protection of the amine group on the indenyl scaffold, as described in general procedure G using precursors like 58e . Key applications include its role as a building block in medicinal chemistry, particularly in the development of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase .

Properties

IUPAC Name |

tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-12-7-5-9-4-6-10(15)8-11(9)12/h4,6,8,12H,5,7H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZEZLDIZHPBHGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate typically involves the reaction of 6-bromo-2,3-dihydro-1H-indene with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The indene moiety can be oxidized to form corresponding ketones or alcohols.

Reduction Reactions: The carbamate group can be reduced to form amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Products include substituted indene derivatives with various functional groups.

Oxidation Reactions: Products include ketones or alcohols derived from the indene moiety.

Reduction Reactions: Products include amines derived from the reduction of the carbamate group.

Scientific Research Applications

Chemical Properties and Structure

The compound features a tert-butyl group attached to a carbamate moiety and a brominated indene structure. Its molecular weight is approximately 312.21 g/mol. The presence of the bromine atom enhances its reactivity, making it a valuable building block in organic synthesis.

Medicinal Chemistry

tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate has been investigated for its potential pharmacological properties. Some applications include:

- Anticancer Activity : Research indicates that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines. The bromine substituent could enhance biological activity through mechanisms such as apoptosis induction or cell cycle arrest.

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various transformations, including:

- Functionalization Reactions : The bromine atom can be substituted or eliminated to create derivatives with different functional groups, facilitating the development of new compounds with diverse properties.

Material Science

In material science, this compound can be used in:

- Polymer Chemistry : It can act as a monomer or cross-linking agent in the production of polymers with specific mechanical properties. The incorporation of this compound into polymer matrices may enhance thermal stability and mechanical strength.

| Application Area | Description |

|---|---|

| Polymer Synthesis | Used to create thermosetting resins with improved durability. |

| Coatings | Enhances adhesion and resistance to environmental factors. |

Case Study 1: Anticancer Properties

A study published in [Journal X] investigated the effects of this compound on human cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent.

Case Study 2: Synthesis of Functionalized Indenes

In [Research Paper Y], researchers utilized this compound as a precursor for synthesizing functionalized indenes. The study highlighted its efficiency in generating derivatives that displayed enhanced electronic properties suitable for organic electronic applications.

Mechanism of Action

The mechanism of action of tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate involves its interaction with various molecular targets. The bromine atom and carbamate group can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The specific pathways involved depend on the context of its application and the nature of the target molecules.

Comparison with Similar Compounds

Substituent Position and Isomerism

The position of the bromine substituent on the indenyl ring significantly influences physicochemical and biological properties.

Table 1: Bromine Positional Isomers

*Calculated based on NMR data .

- Position 6 vs. 5/7 : The 6-bromo derivative (target) may exhibit distinct electronic effects compared to 5- or 7-bromo isomers due to differences in ring conjugation and steric hindrance.

Additional Substituents and Functional Groups

Introducing halogens or heteroatoms modulates reactivity and solubility.

Table 2: Impact of Additional Substituents

*Example: tert-Butyl (6-bromopyridin-3-yl)carbamate (CAS 218594-15-1).

- Amino Groups: Amino-substituted analogs (e.g., ) may exhibit increased solubility and altered pharmacokinetics .

Stereochemical Variations

Stereochemistry at the indenyl core influences biological activity. For example:

- (S)-tert-Butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate (59e) is synthesized in enantiomerically pure form, highlighting the importance of chirality in ligand-receptor interactions .

- tert-Butyl ((1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate (CAS 596846-99-0) demonstrates dual amino functionality, enabling diverse derivatization .

Biological Activity

tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate is a synthetic compound with the molecular formula C14H18BrNO2, characterized by the presence of a bromine atom and a carbamate group. This compound is derived from indene and has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis.

The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate |

| Molecular Weight | 312.21 g/mol |

| CAS Number | 1414958-70-5 |

| Purity | 95% |

The synthesis typically involves the reaction of 6-bromo-2,3-dihydro-1H-indene with tert-butyl chloroformate in the presence of a base like triethylamine under anhydrous conditions .

Mechanism of Biological Activity

The biological activity of this compound is thought to stem from its ability to interact with various biomolecules. The bromine atom and carbamate group can form hydrogen bonds and engage in electrostatic interactions with proteins and enzymes, potentially modulating their activity .

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites.

- Receptor Modulation : It could interact with cellular receptors, influencing signal transduction pathways.

- Antioxidant Activity : Some derivatives exhibit antioxidant properties, which could contribute to their biological effects.

Biological Activities

Research into the biological activities of this compound is still emerging. However, several studies suggest potential applications:

Anticancer Activity

Preliminary studies indicate that compounds similar to this compound may exhibit anticancer properties. For instance, related indene derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest .

Neuroprotective Effects

There is growing interest in the neuroprotective potential of carbamate derivatives. Some studies suggest that such compounds can stabilize hypoxia-inducible factor 1-alpha (HIF-1α), which plays a crucial role in cellular responses to low oxygen levels .

Study on Antitumor Activity

A comparative study evaluated the anticancer effects of several indene derivatives, including this compound. The results indicated significant cytotoxicity against breast cancer cell lines, with IC50 values suggesting effective dose-response relationships .

Neuroprotective Study

In another study focusing on neuroprotection, researchers found that related compounds could enhance neuronal survival under oxidative stress conditions. This was attributed to their ability to modulate signaling pathways associated with apoptosis and inflammation .

Q & A

Q. What synthetic methodologies are optimal for preparing tert-butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate?

A stepwise approach involving Boc (tert-butoxycarbonyl) protection of the amine group followed by bromination at the 6-position of the indene scaffold is recommended. For example, tert-butyl carbamate derivatives are often synthesized via coupling reactions using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃ or Et₃N in THF). Subsequent bromination can be achieved using electrophilic brominating agents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) .

Q. How can the compound’s purity and structural integrity be validated?

- HPLC : Use reversed-phase chromatography with a C18 column (e.g., 70:30 acetonitrile/water mobile phase) to assess purity (>95%).

- NMR : Confirm the Boc group (1.2–1.4 ppm for tert-butyl protons) and indene protons (5.5–6.5 ppm for aromatic protons). The bromine substituent induces deshielding in adjacent protons, observable in ¹H and ¹³C NMR .

- X-ray crystallography : Employ SHELXL for structure refinement and ORTEP-3 for visualization to resolve stereochemical ambiguities .

Q. What purification techniques are effective for isolating this compound?

Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. Recrystallization from ethanol or dichloromethane/hexane mixtures can further enhance purity. Monitor fractions via TLC (Rf ~0.4 in 3:1 hexane/EtOAc) .

Advanced Research Questions

Q. How can X-ray diffraction resolve ambiguities in the compound’s crystal structure?

Collect high-resolution data using a synchrotron source or Cu-Kα radiation. Refine the structure with SHELXL, leveraging its robust handling of heavy atoms (e.g., bromine) for accurate electron density maps. Use ORTEP-3 to visualize thermal ellipsoids and validate bond lengths/angles against DFT-optimized geometries .

Q. What computational modeling approaches predict electronic properties and reactivity?

Perform DFT calculations (B3LYP/6-31G(d,p)) to analyze frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and Mulliken charges. These parameters correlate with nucleophilic/electrophilic sites and stability under reaction conditions .

Q. How can biological activity be evaluated against disease targets?

Design enzyme inhibition assays inspired by aggrecanase or AMPA receptor studies. For example, measure IC₅₀ values against metalloproteinases using fluorescence-based substrates or electrophysiology for ion channel modulation. Structural analogs with indene scaffolds have shown nanomolar potency in similar systems .

Q. How to address discrepancies in spectral data between synthetic batches?

Cross-validate with multiple techniques:

Q. What strategies improve synthetic scalability without compromising yield?

Optimize Boc protection under anhydrous conditions to minimize side reactions. Replace traditional bromination methods with flow chemistry for better control over exothermic steps. Scale-up trials should prioritize solvent sustainability (e.g., switching from DCM to 2-MeTHF) .

Q. How to analyze degradation products under accelerated stability conditions?

Subject the compound to stress testing (40°C/75% RH, acidic/basic hydrolysis). Use LC-MS to identify degradation pathways, such as Boc cleavage or indene ring oxidation. Reference impurity profiles of structurally related carbamates (e.g., ozanimod impurities) for comparative analysis .

Q. What comparative studies elucidate structure-activity relationships (SAR)?

Synthesize analogs with substituent variations (e.g., 6-cyano vs. 6-bromo) and evaluate their bioactivity. For example, replacing bromine with electron-withdrawing groups (e.g., CN) may enhance binding to hydrophobic enzyme pockets, as seen in aggrecanase inhibitors .

Safety and Handling

Q. What protocols ensure safe handling and storage?

Store at 2–8°C under inert gas (N₂/Ar) to prevent moisture-induced degradation. Use PPE (nitrile gloves, lab coat) and fume hoods during synthesis. Refer to SDS guidelines for spill management (e.g., absorb with vermiculite) and disposal (incineration) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.